trans-ACPD

描述

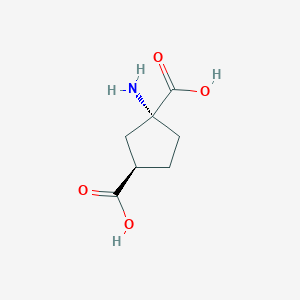

Structure

3D Structure

属性

IUPAC Name |

(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYNOWXBIBKGHB-CLZZGJSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67684-64-4, 111900-33-5, 477331-06-9 | |

| Record name | NSC27386 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of trans-ACPD

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action for (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a pivotal research tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs).

Introduction: The Role of this compound in Glutamatergic Signaling

(±)-trans-ACPD is a conformationally restricted analog of the neurotransmitter L-glutamate. Its rigid structure allows for selective interaction with metabotropic glutamate receptors (mGluRs) over ionotropic glutamate receptors (iGluRs), making it an essential pharmacological tool for isolating and studying mGluR-mediated signaling pathways.[1] As a broad-spectrum agonist, this compound activates receptors in both Group I and Group II mGluR subfamilies, triggering distinct intracellular signaling cascades that modulate neuronal excitability and synaptic transmission.[2][3][4] Understanding its mechanism of action is fundamental to dissecting the complex roles of mGluRs in physiological and pathological processes.

Receptor Subtype Specificity and Potency

This compound is a non-selective agonist that primarily targets Group I and Group II mGluRs with varying potencies. It has significantly weaker activity at Group III receptors like mGluR4. The agonist activity is primarily attributed to the (1S,3R)-ACPD enantiomer.[5] The potencies, expressed as half-maximal effective concentrations (EC₅₀), at different human mGluR subtypes are summarized below.

| Receptor Subtype | mGluR Group | EC₅₀ (μM) |

| mGluR1 | Group I | 15 |

| mGluR5 | Group I | 23 |

| mGluR2 | Group II | 2 |

| mGluR3 | Group II | 40 |

| mGluR4 | Group III | ~800 |

| mGluR6 | Group III | 82 |

| Table 1: Potency (EC₅₀) of (±)-trans-ACPD at various human metabotropic glutamate receptor subtypes expressed in recombinant cell systems. Data compiled from multiple sources.[2][3][5][6] |

Core Signaling Pathways Activated by this compound

The binding of this compound to Group I and Group II mGluRs initiates two primary and distinct G-protein-coupled signaling pathways.

Group I mGluR Pathway: Gq/₁₁-Protein Coupling

Group I mGluRs (mGluR1 and mGluR5) are coupled to the Gq/₁₁ family of G-proteins. Activation by this compound leads to the stimulation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Simultaneously, DAG remains in the plasma membrane where it, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).

Group II mGluR Pathway: Gi/o-Protein Coupling

Group II mGluRs (mGluR2 and mGluR3) are coupled to the Gi/o family of G-proteins. Upon activation by this compound, the Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase. This action prevents the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in intracellular cAMP concentration. The reduction in cAMP levels results in lower activity of cAMP-dependent protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins, often resulting in a presynaptic inhibition of neurotransmitter release.

Key Experimental Protocols for Characterizing this compound Activity

The following protocols are standard methodologies used to quantify the activation of mGluR signaling pathways by agonists like this compound.

Intracellular Calcium Mobilization Assay (Gq Pathway)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like mGluR1 and mGluR5.

Methodology:

-

Cell Culture: Seed cells (e.g., HEK293 or CHO) stably expressing the mGluR subtype of interest onto black-walled, clear-bottom 96- or 384-well microplates and culture overnight to allow for attachment.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 1-5 µM) and an anion-exchange inhibitor (e.g., probenecid, 2.5 mM) to prevent dye leakage. Remove culture medium from cells, add the dye loading solution, and incubate for 45-60 minutes at 37°C, protected from light.

-

Compound Preparation: Prepare a dilution series of this compound in a separate plate at a concentration 4-5 times the final desired concentration.

-

Fluorescence Measurement: Place both the cell and compound plates into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handler. Set the instrument for a kinetic read (excitation ~490 nm, emission ~525 nm).

-

Assay Execution:

-

Establish a stable baseline fluorescence reading for 15-30 seconds.

-

The instrument adds the this compound solution to the cell plate.

-

Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response triggered by the release from intracellular stores.

-

-

Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.

cAMP Accumulation Assay (Gi Pathway)

This assay measures the inhibition of adenylyl cyclase activity by monitoring the decrease in intracellular cAMP levels following activation of Gi-coupled receptors like mGluR2 and mGluR3.

Methodology:

-

Cell Culture: Culture cells expressing the Gi-coupled mGluR of interest as described above.

-

Cell Stimulation:

-

Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add a serial dilution of this compound to the cells.

-

Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except negative controls) to induce a measurable level of cAMP production.

-

Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

-

-

Data Analysis: The detection signal is inversely proportional to the amount of cAMP produced. The signal is plotted against the this compound concentration to determine the EC₅₀ for the inhibition of Forskolin-stimulated cAMP accumulation.

Phosphoinositide (PI) Hydrolysis Assay (Gq Pathway)

This classic radioisotopic assay directly measures the accumulation of [³H]-inositol phosphates, the products of PLC-mediated PIP₂ hydrolysis.

Methodology:

-

Radiolabeling: Culture mGluR-expressing cells in a medium containing [³H]-myo-inositol for 24-48 hours. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

-

Agonist Stimulation: Wash the cells to remove unincorporated [³H]-inositol. Pre-incubate the cells in a buffer containing lithium chloride (LiCl, typically 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon receptor stimulation.

-

Reaction Termination: Add varying concentrations of this compound and incubate for a set time (e.g., 60 minutes). Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).

-

Separation of Inositol Phosphates:

-

Neutralize and centrifuge the cell lysates.

-

Apply the aqueous supernatant to an anion-exchange chromatography column (e.g., Dowex AG1-X8).

-

Wash the column to remove free [³H]-inositol.

-

Elute the total [³H]-inositol phosphates with a high-salt buffer (e.g., ammonium (B1175870) formate).

-

-

Quantification: Measure the radioactivity of the eluted fraction using liquid scintillation counting.

-

Data Analysis: Plot the radioactivity (counts per minute, CPM) against the this compound concentration to generate a dose-response curve and calculate the EC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures how this compound modulates the electrical properties of a neuron, such as membrane potential and ion channel currents.

Methodology:

-

Slice/Cell Preparation: Prepare acute brain slices or cultured neurons for recording. Place the preparation in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Pipette Preparation: Fabricate a glass micropipette (resistance 3-7 MΩ) and fill it with an internal solution mimicking the intracellular ionic environment.

-

Giga-seal Formation: Under visual guidance, carefully approach a target neuron with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the entire cell.

-

Recording:

-

Voltage-Clamp Mode: Hold the cell's membrane potential at a constant value (e.g., -70 mV) and record the currents flowing across the membrane.

-

Current-Clamp Mode: Inject a constant current (often zero) and record changes in the cell's membrane potential, including action potentials.

-

-

Drug Application: After obtaining a stable baseline recording, perfuse this compound into the bath. Record the resulting changes in holding current (voltage-clamp) or membrane potential and firing rate (current-clamp). For example, activation of Gq-coupled mGluRs often leads to a slow inward current and depolarization, while Gi-coupled activation can hyperpolarize the neuron by activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Conclusion

(±)-trans-ACPD remains an indispensable pharmacological agent for probing the function of metabotropic glutamate receptors. Its non-selective agonist activity at both Group I (Gq-coupled) and Group II (Gi-coupled) receptors provides a robust method for inducing their respective downstream signaling cascades. By employing quantitative techniques such as calcium mobilization, cAMP accumulation, phosphoinositide hydrolysis assays, and electrophysiology, researchers can effectively dissect the multifaceted roles of these receptors in modulating neuronal function, synaptic plasticity, and their implications for drug development in neuroscience.

References

- 1. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

The Discovery and Pharmacological Profile of trans-ACPD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of trans-1-aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD). A pivotal tool in the elucidation of metabotropic glutamate (B1630785) receptor (mGluR) function, this compound is a conformationally restricted analog of glutamate that exhibits agonist activity at Group I and Group II mGluRs. This document details its synthesis, summarizes its binding affinities and potencies at various mGluR subtypes in tabular format, and provides in-depth experimental protocols for key assays used in its characterization. Furthermore, signaling pathways activated by this compound are visualized using the DOT language for clear interpretation.

Introduction: The Dawn of Metabotropic Glutamate Receptor Research

Until the mid-1980s, the excitatory actions of the neurotransmitter glutamate were thought to be exclusively mediated by ionotropic receptors (iGluRs), which form ligand-gated ion channels. A paradigm shift occurred with the discovery that glutamate could also activate a distinct class of receptors coupled to intracellular second messenger systems. In 1985, Sladeczek and colleagues reported that glutamate stimulates the hydrolysis of phosphoinositides in cultured striatal neurons, an effect not mediated by the known iGluRs.[1][2][3][4] This seminal finding laid the groundwork for the characterization of metabotropic glutamate receptors (mGluRs).

The development of selective pharmacological tools was crucial to dissecting the function of these newly discovered receptors. This compound emerged as one of the first selective mGluR agonists, enabling researchers to probe the physiological roles of these receptors without directly activating iGluRs. As a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD, it became an indispensable compound in neuroscience research.

Synthesis and Chemical Properties

This compound is a synthetic, conformationally restricted analog of L-glutamate. The cyclopentane (B165970) ring constrains the molecule, providing a more defined spatial arrangement of the amino and carboxyl groups compared to the flexible structure of glutamate. This rigidity is a key factor in its selectivity for mGluRs over iGluRs.

While the initial synthesis of the racemic mixture is not well-documented in a single landmark paper, the enantioselective synthesis of its biologically active component, (1S,3R)-ACPD, has been described in detail. These syntheses often involve multi-step processes starting from chiral precursors to ensure the correct stereochemistry.

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | (±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid |

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol |

| CAS Number | 67684-64-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water with gentle warming |

Pharmacological Profile

This compound is a broad-spectrum agonist at Group I and Group II metabotropic glutamate receptors. Its activity is a composite of the actions of its two enantiomers, with (1S,3R)-ACPD being the more active isomer.

Binding Affinities and Potencies

The following tables summarize the reported binding affinities (Ki) and potencies (EC₅₀) of this compound and its active enantiomer, (1S,3R)-ACPD, at various mGluR subtypes. It is important to note that reported values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue preparation, and cell expression system.

Table 1: Potency (EC₅₀) of this compound and (1S,3R)-ACPD at mGluR Subtypes

| Receptor Subtype | This compound EC₅₀ (µM) | (1S,3R)-ACPD EC₅₀ (µM) | Functional Assay |

| mGluR1 | 15[5] | 42 | Phosphoinositide Hydrolysis / Calcium Mobilization |

| mGluR2 | 2[5] | 5 | Inhibition of Forskolin-stimulated cAMP formation |

| mGluR3 | - | - | - |

| mGluR4 | ~800[5] | - | Inhibition of Forskolin-stimulated cAMP formation |

| mGluR5 | 23[5] | 15 | Phosphoinositide Hydrolysis / Calcium Mobilization |

| mGluR6 | - | 60 | Inhibition of Forskolin-stimulated cAMP formation |

| mGluR7 | - | - | - |

| mGluR8 | - | - | - |

Table 2: Binding Affinity (Ki) of (1S,3R)-ACPD at mGluR Subtypes

| Receptor Subtype | (1S,3R)-ACPD Ki (µM) | Radioligand |

| mGluR1 | - | - |

| mGluR2 | - | - |

| mGluR3 | > L-glutamate[6] | [³H]glutamate |

| mGluR4 | - | - |

| mGluR5 | - | - |

| mGluR6 | - | - |

| mGluR7 | - | - |

| mGluR8 | - | - |

Signaling Pathways

This compound activates distinct downstream signaling cascades depending on the mGluR subtype it binds to.

Group I mGluRs (mGluR1 and mGluR5)

Activation of Group I mGluRs by this compound leads to the stimulation of phospholipase C (PLC) via the Gq/11 family of G-proteins. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).

Caption: Group I mGluR signaling pathway activated by this compound.

Group II mGluRs (mGluR2 and mGluR3)

Group II mGluRs are coupled to the Gi/o family of G-proteins. Upon activation by this compound, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

References

- 1. Metabotropic glutamate receptors (mGluRs) and cellular transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms underlying excitatory effects of group I metabotropic glutamate receptors via inhibition of 2P domain K+ channels | The EMBO Journal [link.springer.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 6. Ligand binding profile of the rat metabotropic glutamate receptor mGluR3 expressed in a transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of trans-ACPD in Neuroscience Research: A Technical Guide

An in-depth exploration of (±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a pivotal tool in dissecting the function of metabotropic glutamate (B1630785) receptors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, key experimental data, detailed protocols, and visual representations of its associated signaling pathways.

Introduction

(±)-trans-1-Amino-1,3-cyclopentanedicarboxylic acid, commonly known as this compound, is a conformationally restricted analog of the neurotransmitter glutamate. It serves as a selective agonist for metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. Unlike ionotropic glutamate receptors that form ion channels, mGluRs mediate their effects through the activation of intracellular second messenger systems. This compound, being an equimolecular mixture of the active isomers (1S,3R)-ACPD and (1R,3S)-ACPD, has been instrumental in elucidating the diverse roles of mGluRs in fundamental brain processes, including synaptic plasticity, as well as in pathological conditions like epilepsy and excitotoxicity.[1][2][3] This whitepaper will delve into the technical details of this compound's function and its application in neuroscience research.

Mechanism of Action

This compound primarily exerts its effects by activating Group I and Group II metabotropic glutamate receptors.[3][4] These receptor groups are coupled to different intracellular signaling cascades:

-

Group I mGluRs (mGluR1 and mGluR5): Activation of these receptors by this compound typically stimulates the Gq/G11 family of G-proteins, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][6] This pathway is central to many of the postsynaptic effects of this compound, including the modulation of ion channel activity and gene expression.

-

Group II mGluRs (mGluR2 and mGluR3): this compound also acts as an agonist at these receptors, which are coupled to Gi/Go proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] This can lead to the modulation of various downstream effectors, including protein kinase A (PKA).

The activation of these pathways by this compound can lead to a variety of cellular responses, including depolarization or hyperpolarization of the neuronal membrane, modulation of synaptic transmission, and long-term changes in synaptic strength.[9][10][11][12][13][14][15]

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound at various metabotropic glutamate receptors and its effects on cellular processes.

| Receptor Subtype | EC50 Value (μM) | Reference |

| mGluR1 | 15 | [3][4] |

| mGluR2 | 2 | [3][4] |

| mGluR4 | ~800 | [3][4] |

| mGluR5 | 23 | [3][4] |

| Cellular Response | Concentration (μM) | Effect | Reference |

| cAMP Accumulation (Rat Cerebral Cortical Slices) | ED50: 47.8 | Stimulation | [7] |

| Phosphoinositide Hydrolysis (Neonatal Rat Hippocampal Slices) | EC50: 51 | Stimulation | [4] |

| Epileptiform Activity (Rat Neocortical Slices) | 10-200 | Dose-dependent decrease in frequency | [2] |

| Dendritic Ca2+ Increase (Cultured Cerebellar Purkinje Neurons) | ≤ 100 | 200-600 nM increase | [1] |

| Inhibition of EPSP (Rat Hippocampal CA1) | 100-250 | Reversible inhibition | [12] |

Signaling Pathways

The following diagrams illustrate the primary signaling cascades activated by this compound.

Caption: Group I mGluR signaling cascade initiated by this compound.

Caption: Group II mGluR signaling cascade initiated by this compound.

Key Experimental Protocols

Measurement of Phosphoinositide Hydrolysis in Brain Slices

This protocol is adapted from studies investigating the effect of this compound on phosphoinositide turnover.[4][16][17]

1. Tissue Preparation:

- Neonatal (6-11 day old) or adult rats are decapitated, and the brain is rapidly removed and placed in ice-cold Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11, saturated with 95% O2/5% CO2, pH 7.4).

- The hippocampus or cerebral cortex is dissected and sliced into 350-450 µm sections using a McIlwain tissue chopper.

2. Radiolabeling:

- Slices are pre-incubated in Krebs-Ringer buffer containing [3H]myo-inositol (e.g., 0.3 µM) for 60-90 minutes at 37°C to label the phosphoinositide pools.

3. Agonist Stimulation:

- After pre-incubation, slices are washed and incubated in fresh buffer containing LiCl (e.g., 10 mM) for 10-15 minutes. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

- This compound is then added at the desired concentration (e.g., 1 µM to 1 mM) and incubated for a specified time (e.g., 45-60 minutes).

4. Extraction and Quantification of Inositol Phosphates:

- The incubation is terminated by the addition of a solution like chloroform/methanol (1:2 v/v).

- The aqueous and organic phases are separated.

- The aqueous phase, containing the inositol phosphates, is applied to a Dowex AG1-X8 anion-exchange column.

- The column is washed, and the total [3H]inositol phosphates are eluted with a high molarity solution (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

- The radioactivity of the eluate is measured using liquid scintillation counting.

Electrophysiological Recording of Neuronal Activity

This protocol outlines a general approach for studying the effects of this compound on synaptic transmission and neuronal excitability in brain slices.[1][12][18]

1. Slice Preparation:

- Prepare brain slices (e.g., hippocampal, cortical) as described in the phosphoinositide hydrolysis protocol.

- Allow slices to recover in an interface or submerged chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF) for at least 1 hour.

2. Recording Setup:

- Transfer a slice to the recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.

- Use patch-clamp or extracellular field potential recording techniques.

- For field recordings, place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic or somatic layer of the target neurons (e.g., CA1 stratum radiatum).

3. Data Acquisition:

- Record baseline synaptic responses (e.g., excitatory postsynaptic potentials, EPSPs) by delivering electrical stimuli at a low frequency (e.g., 0.05 Hz).

- After establishing a stable baseline, perfuse the slice with aCSF containing this compound at the desired concentration.

- Record the changes in the amplitude and/or slope of the synaptic responses.

- To study long-term potentiation (LTP), a high-frequency tetanus is delivered to the stimulating electrode in the presence or absence of this compound, and the potentiation of the synaptic response is monitored for an extended period.[6][19]

4. Data Analysis:

- Analyze the recorded electrophysiological data to quantify the effects of this compound on synaptic strength, plasticity, and neuronal excitability.

Role in Synaptic Plasticity and Long-Term Potentiation (LTP)

This compound has been shown to modulate synaptic plasticity, a fundamental process for learning and memory. Several studies have demonstrated that activation of mGluRs by this compound can enhance the induction of long-term potentiation (LTP) in the hippocampus.[6][19] The proposed mechanism involves the postsynaptic calcium rise and activation of PKC via the Group I mGluR pathway, which can lower the threshold for LTP induction. This suggests a crucial role for mGluRs in metaplasticity, the activity-dependent regulation of subsequent synaptic plasticity.

Involvement in Excitotoxicity and Neurological Disorders

While crucial for normal brain function, excessive activation of glutamate receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases and ischemic brain damage.[20][21][22] High concentrations of this compound can induce burst firing and membrane potential oscillations, which, if prolonged, may contribute to cellular toxicity.[10] Furthermore, the modulation of epileptiform activity by this compound suggests a role for mGluRs in the pathophysiology of epilepsy, potentially in the transition from interictal to ictal states.[2] These findings highlight the potential of targeting mGluRs for therapeutic intervention in neurological disorders.

Conclusion

This compound has proven to be an invaluable pharmacological tool for investigating the multifaceted roles of metabotropic glutamate receptors in the central nervous system. Its ability to selectively activate Group I and Group II mGluRs has allowed researchers to dissect the downstream signaling pathways and their impact on neuronal function, from synaptic transmission and plasticity to pathological states of excitability. The data and protocols presented in this guide offer a solid foundation for scientists and drug development professionals seeking to further explore the therapeutic potential of modulating mGluR activity in a range of neurological and psychiatric disorders.

References

- 1. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a metabotropic glutamate agonist, this compound, on cortical epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (±)-trans-ACPD | Group I mGluR Agonists: R&D Systems [rndsystems.com]

- 4. This compound | GluR | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. The effects of this compound on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trans-(+-)-1-amino-1,3-cyclopentanedicarboxylate (this compound) stimulates cAMP accumulation in rat cerebral cortical slices but not in glial or neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 9. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (trans-D,L-1-amino-1,3-cyclopentanedicarboxylic acid) elicited oscillation of membrane potentials in rat dorsolateral septal nucleus neurons recorded intracellularly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala | Journal of Neuroscience [jneurosci.org]

- 12. This compound selectively inhibits excitability of hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound reduces multiple components of synaptic transmission in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound depresses synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-induced phosphoinositide hydrolysis and modulation of hippocampal pyramidal cell excitability do not undergo parallel developmental regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stimulation of phosphoinositide hydrolysis by trans-(+/-)-ACPD is greatly enhanced when astrocytes are cultured in a serum-free defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound selectively inhibits excitability of hippocampal CA1 neurones | Institut für Physiologie [physiologie2.uni-tuebingen.de]

- 19. This compound enhances long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Various facets of excitotoxicity [explorationpub.com]

- 21. Glutamate Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]

The Agonist trans-ACPD: A Technical Guide to its Receptor Binding Profile and Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding profile and affinity of the metabotropic glutamate (B1630785) receptor (mGluR) agonist, trans-1-aminocyclopentane-1,3-dicarboxylic acid (trans-ACPD). This document details its interaction with various mGluR subtypes, outlines the experimental methodologies used for its characterization, and visualizes the associated signaling pathways.

Core Concepts: Understanding this compound's Mechanism of Action

This compound is a conformationally restricted analog of glutamate and a selective agonist for metabotropic glutamate receptors. It is an equimolecular mixture of the (1S,3R) and (1R,3S) enantiomers and displays activity at both Group I and Group II mGluRs.[1][2] Its activation of these receptors initiates distinct downstream signaling cascades, leading to the modulation of neuronal excitability and synaptic transmission.

Quantitative Receptor Binding and Functional Data

The following tables summarize the quantitative data for this compound's interaction with various metabotropic glutamate receptor subtypes. The data is compiled from multiple studies and presented to facilitate comparison of its affinity and potency across different receptors.

Table 1: Functional Potency (EC50) of this compound at mGluR Subtypes

| Receptor Subtype | EC50 (µM) | Cell Type | Assay Type | Reference |

| mGluR1 | 15 | CHO cells | Not Specified | [3] |

| mGluR2 | 2 | CHO cells | Not Specified | [1][2][3] |

| mGluR3 | 40 | CHO cells | Not Specified | [3] |

| mGluR4 | ~800 | Baby Hamster Kidney (BHK) cells | Not Specified | [1][2][3] |

| mGluR5 | 23 | CHO cells | Not Specified | [1][2][3] |

| mGluR6 | 82 | CHO cells | Not Specified | [3] |

Table 2: Inhibitory Potency (IC50) of this compound

| Target | IC50 (µM) | Assay | Radioligand | Tissue/Cell Type | Reference |

| mGluR1a | 4.0 | [3H]L-quisqualic acid displacement | [3H]L-quisqualic acid | Sf9 insect cells expressing human mGluR1a | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's receptor binding and functional activity.

Radioligand Binding Assay (Competitive Displacement)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound, such as this compound, by measuring its ability to displace a specific radioligand from a receptor.

1. Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the mGluR subtype of interest.

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.

2. Competitive Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of the appropriate radioligand (e.g., [3H]glutamate or a subtype-selective antagonist) with the prepared cell membranes.

-

Add increasing concentrations of the unlabeled competitor compound (this compound).

-

For total binding, incubate the radioligand and membranes without any competitor.

-

For non-specific binding, incubate in the presence of a high concentration of a known, non-radioactive ligand for the same receptor.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes) with gentle agitation.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter plate using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Detection and Data Analysis:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay is used to measure the activation of Gq/11-coupled receptors, such as Group I mGluRs, by quantifying the accumulation of inositol (B14025) phosphates (IPs).

1. Cell Culture and Labeling:

-

Seed cells expressing the Group I mGluR of interest (e.g., mGluR1 or mGluR5) in a multi-well plate.

-

Label the cells by incubating them overnight with [3H]myo-inositol in an inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositides.

2. Agonist Stimulation:

-

Wash the cells to remove excess [3H]myo-inositol.

-

Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Add varying concentrations of this compound to stimulate the receptors.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

3. Extraction and Quantification of Inositol Phosphates:

-

Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid or perchloric acid).

-

Separate the water-soluble inositol phosphates from the lipid fraction.

-

Isolate the total [3H]inositol phosphates using anion-exchange chromatography.

-

Measure the radioactivity of the eluted IP fraction using a scintillation counter.

4. Data Analysis:

-

Plot the amount of [3H]inositol phosphate (B84403) accumulation against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces a half-maximal response.

cAMP Accumulation Assay

This assay is used to assess the activity of Gi/o-coupled receptors, such as Group II mGluRs, which inhibit adenylyl cyclase and thus decrease intracellular cyclic AMP (cAMP) levels.

1. Cell Culture:

-

Plate cells expressing the Group II mGluR of interest (e.g., mGluR2) in a multi-well plate.

2. Cell Stimulation:

-

Pre-treat the cells with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.

-

To measure the inhibitory effect of this compound, first stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to increase basal cAMP levels.

-

Concurrently, add varying concentrations of this compound.

-

Incubate the cells for a specific time at 37°C.

3. Measurement of cAMP Levels:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a competitive binding assay. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This assay uses a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor. The signal is inversely proportional to the amount of cAMP in the sample.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This involves a competitive binding reaction on a plate coated with an anti-cAMP antibody.

-

Radiometric Assays: These assays involve the displacement of a radiolabeled cAMP analog from a binding protein.

-

4. Data Analysis:

-

Plot the measured cAMP levels against the concentration of this compound.

-

Fit the data to an inhibitory dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathways for Group I and Group II mGluRs activated by this compound.

Caption: Generalized workflow for a radioligand binding assay.

References

- 1. bio-techne.com [bio-techne.com]

- 2. (+/-)-trans-ACPD | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Activated by trans-ACPD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) that serves as a selective agonist for metabotropic glutamate receptors (mGluRs). As a critical tool in neuroscience research, this compound has been instrumental in elucidating the complex signaling cascades initiated by mGluR activation. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, with a focus on its action on Group I and Group II mGluRs. We present quantitative data on receptor activation and downstream effector modulation, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction to this compound and Metabotropic Glutamate Receptors

This compound is a widely used pharmacological tool that activates metabotropic glutamate receptors, a class of G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. Unlike their ionotropic counterparts, mGluRs do not form ion channels but instead initiate intracellular signaling cascades upon glutamate binding. There are eight subtypes of mGluRs, classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms.

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC).

-

Group II mGluRs (mGluR2 and mGluR3): These are generally found on presynaptic terminals and are coupled to Gi/o proteins, which inhibit adenylyl cyclase.

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also coupled to Gi/o and lead to the inhibition of adenylyl cyclase.

This compound exhibits agonist activity at both Group I and Group II mGluRs, making it a valuable tool for studying the integrated effects of activating these two distinct signaling pathways.

Core Downstream Signaling Pathways

The activation of mGluRs by this compound initiates two primary signaling cascades, depending on the receptor subtype.

Group I mGluR Signaling: The Phospholipase C Pathway

Activation of mGluR1 and mGluR5 by this compound leads to the dissociation of the Gq/G11 protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can activate a variety of downstream effectors, including calcium-dependent kinases and phosphatases. In some neurons, this can lead to the activation of calcium-dependent potassium channels, resulting in membrane hyperpolarization.[1]

-

DAG-Mediated Protein Kinase C Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC). PKC is a serine/threonine kinase that phosphorylates a wide range of substrate proteins, thereby modulating their activity. This can influence ion channel function, gene expression, and other cellular processes.

-

MAPK/ERK Pathway Activation: The activation of Group I mGluRs can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.

Group II mGluR Signaling: Inhibition of Adenylyl Cyclase

The activation of Group II mGluRs (mGluR2 and mGluR3) by this compound results in the activation of the inhibitory G-protein, Gi/o. The dissociated alpha subunit of Gi/o directly inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: Adenylyl cyclase is responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting this enzyme, this compound, acting through Group II mGluRs, leads to a decrease in intracellular cAMP levels.

-

Modulation of PKA Activity: cAMP is a key activator of Protein Kinase A (PKA). Therefore, a reduction in cAMP levels leads to decreased PKA activity. PKA has a multitude of downstream targets, including ion channels and transcription factors, so its inhibition can have widespread effects on neuronal function.

Quantitative Data Presentation

The following tables summarize the quantitative data on the effects of this compound on mGluR activation and downstream signaling events.

Table 1: Potency of this compound at mGluR Subtypes

| mGluR Subtype | EC50 (µM) | Cell Type | Reference |

| mGluR1 | 15 | CHO cells | |

| mGluR2 | 2 | CHO cells | |

| mGluR5 | 23 | CHO cells | |

| mGluR4 | ~800 | Baby hamster kidney cells |

Table 2: Downstream Effects of this compound

| Measured Effect | Concentration of this compound | Observed Effect | Cell/Tissue Type | Reference |

| Intracellular Ca2+ Increase | ≤ 100 µM | 200-600 nM increase in dendritic Ca2+ | Cultured cerebellar Purkinje neurons | [2] |

| cAMP Accumulation | EC50 = 47.8 µM | Stimulation of cAMP accumulation | Rat cerebral cortical slices | |

| EPSP Amplitude Reduction | EC50 ≈ 50 µM | Dose-dependent reduction | Basolateral amygdala neurons | [3] |

| Phosphoinositide Hydrolysis | 10-1,000 µM | Increased hydrolysis | Neonatal rat cerebral cortex and hippocampal slices |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathways activated by this compound.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Probenecid (optional, to prevent dye extrusion)

-

Cells of interest (adherent or in suspension)

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in multi-well plates suitable for fluorescence imaging.

-

Fura-2 AM Loading Solution: Prepare a stock solution of Fura-2 AM in anhydrous DMSO. Immediately before use, dilute the Fura-2 AM stock into physiological buffer to the final working concentration (typically 1-5 µM). The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization. Probenecid can be included to inhibit organic anion transporters.

-

Cell Loading:

-

For adherent cells, remove the culture medium and incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

-

For suspension cells, pellet the cells and resuspend them in the loading solution for a similar incubation period.

-

-

Washing: After loading, wash the cells twice with fresh, pre-warmed physiological buffer to remove extracellular Fura-2 AM.

-

De-esterification: Incubate the cells for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Image Acquisition:

-

Mount the coverslip with adherent cells onto the microscope stage or place the multi-well plate in the plate reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Apply this compound at the desired concentration and continuously record the fluorescence changes over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration. The change in this ratio from baseline upon addition of this compound reflects the mobilization of intracellular calcium.

Western Blotting for ERK Phosphorylation

This protocol details the detection of ERK phosphorylation (p-ERK) as a downstream marker of Group I mGluR activation by this compound.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time course.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. The p-ERK signal is normalized to the total ERK signal to determine the relative level of ERK phosphorylation.

cAMP Accumulation Assay

This protocol describes a method to measure the inhibition of adenylyl cyclase by this compound through Group II mGluRs.

Materials:

-

Cells expressing Group II mGluRs

-

This compound

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based)

-

Cell lysis buffer (if required by the kit)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay.

-

Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Stimulation with Forskolin: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Cell Lysis and cAMP Measurement: After the forskolin stimulation, lyse the cells (if necessary) and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The amount of cAMP produced in the presence of this compound is compared to the amount produced with forskolin alone. A decrease in cAMP levels in the presence of this compound indicates the inhibitory effect mediated by Group II mGluRs. The IC50 value for this compound can be determined from the dose-response curve.

Conclusion

This compound is a potent and versatile agonist of both Group I and Group II metabotropic glutamate receptors. Its application in research has been pivotal in dissecting the distinct and sometimes opposing signaling pathways initiated by these receptor families. The Gq/G11-PLC-IP3/DAG cascade activated via Group I mGluRs and the Gi/o-mediated inhibition of adenylyl cyclase via Group II mGluRs represent fundamental mechanisms of neuromodulation in the central nervous system. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate the intricate roles of metabotropic glutamate receptors in health and disease.

References

- 1. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a metabotropic receptor agonist, produces calcium mobilization and an inward current in cultured cerebellar Purkinje neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and L-APB presynaptically inhibit excitatory glutamatergic transmission in the basolateral amygdala (BLA) - PubMed [pubmed.ncbi.nlm.nih.gov]

trans-ACPD: A Technical Guide to its Function as a Selective Metabotropic Glutamate Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-(±)-1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a widely utilized pharmacological tool in neuroscience research. As a rigid analog of the neurotransmitter glutamate (B1630785), this compound has been instrumental in elucidating the physiological roles of metabotropic glutamate receptors (mGluRs). This document details its chemical properties, pharmacological profile, and the experimental protocols used to characterize its activity.

Core Concepts: Chemical and Pharmacological Profile

This compound is a racemic mixture of (1S,3R)-ACPD and (1R,3S)-ACPD. It acts as a selective agonist at metabotropic glutamate receptors, with notable activity at both Group I and Group II mGluRs, while being inactive at ionotropic glutamate receptors.[1] This selectivity makes it a valuable tool for isolating and studying mGluR-mediated signaling pathways.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol |

| CAS Number | 67684-64-4 |

| Appearance | White to off-white solid |

| Purity | ≥99% (HPLC) |

| Solubility | Soluble in water with gentle warming and in 1eq. NaOH. |

Data Presentation: Quantitative Analysis of this compound Activity

The agonist activity of this compound has been quantified across various mGluR subtypes, primarily through the determination of half-maximal effective concentrations (EC₅₀) in functional assays.

Table 1: Potency (EC₅₀) of this compound at Metabotropic Glutamate Receptor Subtypes

| mGluR Subtype | Group | EC₅₀ (µM) | Experimental System |

| mGluR1 | I | 15 | Recombinant HEK293 cells |

| mGluR5 | I | 23 | Recombinant HEK293 cells |

| mGluR2 | II | 2 | Recombinant HEK293 cells |

| mGluR4 | III | ~800 | Recombinant HEK293 cells |

Data compiled from multiple sources.[2]

The data clearly indicates that this compound is a potent agonist at Group II mGluRs, with the highest potency observed at mGluR2. Its activity at Group I receptors (mGluR1 and mGluR5) is also significant, while it is considerably less potent at the Group III receptor, mGluR4.

Signaling Pathways Activated by this compound

This compound's activation of Group I and Group II mGluRs triggers distinct intracellular signaling cascades.

Group I mGluR Signaling (Gq-coupled)

Group I mGluRs (mGluR1 and mGluR5) are coupled to the Gq family of G-proteins. Activation of these receptors by this compound initiates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Group II mGluR Signaling (Gi/o-coupled)

Group II mGluRs (mGluR2 and mGluR3) are coupled to the Gi/o family of G-proteins. This compound activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Phosphoinositide (PI) Hydrolysis Assay

This assay is used to quantify the activation of Gq-coupled receptors, such as Group I mGluRs.

Objective: To measure the accumulation of inositol phosphates (IPs) in response to this compound stimulation.

Materials:

-

Cell line expressing the mGluR of interest (e.g., HEK293 cells)

-

[³H]-myo-inositol

-

This compound

-

Lithium chloride (LiCl)

-

Assay buffer (e.g., Krebs-Henseleit buffer)

-

Dowex AG1-X8 resin

-

Scintillation fluid and counter

Protocol:

-

Cell Culture and Labeling:

-

Plate cells in 24-well plates and grow to near confluency.

-

Label cells by incubating with [³H]-myo-inositol (0.5 µCi/well) in inositol-free medium for 18-24 hours.

-

-

Assay:

-

Wash cells twice with assay buffer.

-

Pre-incubate cells with assay buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Add varying concentrations of this compound to the wells and incubate for 60 minutes at 37°C.

-

-

Extraction and Quantification:

-

Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes to precipitate proteins.

-

Centrifuge the plates and collect the supernatant containing the soluble inositol phosphates.

-

Apply the supernatant to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free [³H]-myo-inositol.

-

Elute the [³H]-inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.

-

Add the eluate to scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

cAMP Accumulation Assay

This assay is used to quantify the inhibition of adenylyl cyclase by Gi/o-coupled receptors, such as Group II mGluRs.

Objective: To measure the decrease in forskolin-stimulated cAMP levels in response to this compound.

Materials:

-

Cell line expressing the mGluR of interest (e.g., CHO cells)

-

This compound

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Assay buffer

Protocol:

-

Cell Culture:

-

Plate cells in 96-well or 384-well plates and grow to the desired confluency.

-

-

Assay:

-

Wash cells with assay buffer.

-

Pre-incubate cells with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of this compound and a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.

-

Incubate for 30-60 minutes at 37°C.

-

-

Quantification:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure cAMP levels using the chosen detection method (e.g., HTRF, ELISA). The signal will be inversely proportional to the activity of the Gi/o-coupled receptor.

-

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This technique allows for the direct measurement of the effects of this compound on neuronal membrane properties and synaptic transmission.

Objective: To record changes in membrane potential, input resistance, and synaptic currents in response to this compound application.

Materials:

-

Rodent (e.g., rat or mouse)

-

Vibrating microtome

-

Artificial cerebrospinal fluid (aCSF), slicing and recording solutions

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Glass micropipettes

-

This compound

Protocol:

-

Brain Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.

-

Cut brain slices (e.g., 300-400 µm thick) of the desired region using a vibrating microtome.

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Transfer a slice to the recording chamber under a microscope and continuously perfuse with oxygenated recording aCSF.

-

Visualize a neuron and approach it with a glass micropipette filled with intracellular solution.

-

Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record baseline electrical activity (e.g., resting membrane potential, synaptic currents).

-

Bath-apply this compound at a known concentration and record the changes in the electrical properties of the neuron.[3]

-

Calcium Imaging in Cultured Neurons

This method is used to visualize changes in intracellular calcium concentrations in response to this compound, which is a downstream effect of Group I mGluR activation.

Objective: To measure the increase in intracellular calcium in response to this compound stimulation.

Materials:

-

Primary neuronal cultures or a neuronal cell line

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[4][5][6]

-

Fluorescence microscope with an appropriate filter set and a camera

-

Imaging buffer (e.g., HBSS)

-

This compound

Protocol:

-

Cell Culture and Dye Loading:

-

Imaging:

-

Place the dish on the microscope stage and perfuse with imaging buffer.

-

Acquire baseline fluorescence images. For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm).[4][5]

-

Apply this compound to the cells via the perfusion system.

-

Continuously acquire fluorescence images to record the change in intracellular calcium concentration over time. The ratio of fluorescence intensities at the two excitation wavelengths for Fura-2 is proportional to the intracellular calcium concentration.[5]

-

Conclusion

This compound remains an indispensable tool for the selective activation of Group I and Group II metabotropic glutamate receptors. Its well-characterized pharmacological profile, combined with the robust experimental protocols detailed in this guide, allows researchers to precisely investigate the complex roles of mGluRs in neuronal signaling and to explore their potential as therapeutic targets in a variety of neurological and psychiatric disorders. The provided data and methodologies serve as a foundational resource for scientists and drug development professionals working in this critical area of neuroscience.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | GluR | TargetMol [targetmol.com]

- 3. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 5. moodle2.units.it [moodle2.units.it]

- 6. brainvta.tech [brainvta.tech]

The Physiological Effects of trans-ACPD on Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD) is a conformationally restricted analog of glutamate (B1630785) that has been instrumental in elucidating the physiological roles of metabotropic glutamate receptors (mGluRs). As a selective agonist for Group I and Group II mGluRs, this compound has been widely used to investigate the complex signaling cascades and diverse neuronal responses mediated by these receptors. This technical guide provides a comprehensive overview of the physiological effects of this compound on neurons, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Physiological Effects of this compound

This compound exerts a wide range of effects on neuronal function, primarily through the activation of G-protein coupled mGluRs. These effects can be broadly categorized as alterations in neuronal excitability, modulation of synaptic transmission, and induction of synaptic plasticity. The specific response to this compound is highly dependent on the neuronal cell type, the subtype of mGluR expressed, and its subcellular localization (presynaptic vs. postsynaptic).

Modulation of Neuronal Excitability

This compound can either excite or inhibit neurons by modulating various ion channels. In many neuronal populations, activation of Group I mGluRs (mGluR1 and mGluR5) by this compound leads to depolarization and an increase in neuronal firing.[1] Conversely, in other neurons, such as those in the basolateral amygdala, this compound can cause hyperpolarization.[2]

Table 1: Quantitative Effects of this compound on Neuronal Membrane Properties

| Neuronal Type | Concentration (µM) | Effect on Membrane Potential | Change in Input Resistance | Reversal Potential | Reference |

| Thalamocortical Neurons (Gα11 −/−) | 50 | Depolarization: 23 ± 1 mV | - | - | [1] |

| Thalamocortical Neurons (Gαq/Gα11 −/−) | 50 | Depolarization: 11 ± 2 mV | - | - | [1] |

| Basolateral Amygdala Neurons | Not Specified | Hyperpolarization | Decrease | -84 mV | [2] |

| Dorsolateral Septal Nucleus Neurons | Not Specified | Depolarization with oscillation | Not Specified | - | [3] |

Modulation of Synaptic Transmission

This compound has profound effects on both excitatory and inhibitory synaptic transmission. Presynaptically, activation of mGluRs can modulate neurotransmitter release. Postsynaptically, this compound can influence the function of ionotropic glutamate receptors and other ligand-gated ion channels. In hippocampal CA1 neurons, for instance, this compound has been shown to reversibly inhibit excitatory postsynaptic potentials (EPSPs).[4]

Table 2: Effects of this compound on Synaptic Potentials

| Brain Region | Neuronal Type | Concentration (µM) | Effect on Synaptic Potential | Reference |

| Hippocampus | CA1 | 100-250 | Reversible inhibition of EPSP | [4] |

| Neocortex | Not Specified | 10-200 | Decrease in frequency of spontaneous epileptiform events | [5] |

| Chick Purkinje Neurons | Cultured | Not Specified | Suppression of L-AMPA induced depolarization | [6] |

Induction of Synaptic Plasticity

Metabotropic glutamate receptors are critically involved in long-lasting changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD). This compound has been shown to modulate LTP in the hippocampus. In the CA1 region, it enhances both short-term potentiation (STP) and LTP following tetanic stimulation.[7]

Signaling Pathways Activated by this compound

The physiological effects of this compound are mediated by intricate intracellular signaling cascades initiated by the activation of mGluRs. Group I mGluRs (mGluR1 and mGluR5) are coupled to the Gq/G11 family of G-proteins, leading to the activation of phospholipase C (PLC).[8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[8]

Experimental Protocols

The investigation of this compound's effects on neurons relies on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for two key experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of a single neuron and to study the effects of this compound on ion channels and synaptic currents.

Experimental Workflow:

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[10]

-

Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH and osmolarity to 270-290 mOsm.[10]

Procedure:

-

Brain slices are prepared and maintained in oxygenated aCSF.

-

A glass micropipette with a resistance of 3-7 MΩ is filled with intracellular solution and mounted on a micromanipulator.[10]

-

The pipette is advanced towards a neuron under visual guidance (e.g., DIC microscopy).

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane by applying gentle suction.

-

The membrane patch is ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Baseline electrical activity is recorded in either current-clamp (to measure membrane potential) or voltage-clamp (to measure ionic currents) mode.

-

This compound is applied to the bath, and changes in neuronal activity are recorded.

-

The drug is washed out with aCSF to observe the reversibility of the effects.

Fura-2 Calcium Imaging

This technique allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal activation by this compound.

Experimental Workflow:

Solutions and Reagents:

-

Fura-2 AM Stock Solution: 1 mg/ml in anhydrous DMSO.[11]

-

Loading Buffer: Physiological saline solution (e.g., aCSF or HBSS) containing 1 µg/ml Fura-2 AM.[11]

Procedure:

-

Cultured neurons or brain slices are incubated with Fura-2 AM, a membrane-permeant form of the ratiometric calcium indicator Fura-2.

-

After loading, the cells are washed to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

The coverslip with the loaded cells is placed in an imaging chamber on a fluorescence microscope.

-

The cells are alternately excited with light at 340 nm and 380 nm, and the emitted fluorescence at ~510 nm is captured by a camera.[12][13]

-

A baseline 340/380 fluorescence ratio is established.

-

This compound is applied, and the change in the 340/380 ratio is recorded over time. An increase in this ratio indicates an increase in intracellular calcium.

-

At the end of the experiment, the signal is often calibrated by determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios to allow for the conversion of ratio values to absolute [Ca2+]i.[11]

Conclusion

This compound has been an invaluable pharmacological tool for dissecting the complex roles of metabotropic glutamate receptors in neuronal function. Its ability to selectively activate Group I and II mGluRs has provided researchers with a means to explore their involvement in regulating neuronal excitability, synaptic transmission, and plasticity. The diverse and often opposing physiological effects elicited by this compound underscore the intricate and cell-type-specific nature of mGluR signaling. A thorough understanding of these mechanisms, facilitated by the quantitative data and detailed protocols presented in this guide, is crucial for the development of novel therapeutic strategies targeting the glutamatergic system for a range of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of postsynaptic metabotropic glutamate receptors by this compound hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]